Bttaa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

1,4-双(叔丁基)-1,2,3-三唑是通过一系列化学反应合成的,包括形成三唑环和引入叔丁基。 详细的合成路线包括在铜(I)催化剂存在下,叠氮化物官能化分子与炔烃官能化分子反应 .

工业生产方法

1,4-双(叔丁基)-1,2,3-三唑的工业生产采用大规模合成,使用优化的反应条件以确保高产率和纯度。 该化合物通常以固体形式生产,并储存在低温下以保持其稳定性 .

化学反应分析

反应类型

1,4-双(叔丁基)-1,2,3-三唑主要发生铜(I)催化的叠氮-炔环加成反应(CuAAC)。 这种类型的反应非常特异且高效,导致形成稳定的三唑连接 .

常用试剂和条件

与1,4-双(叔丁基)-1,2,3-三唑进行CuAAC反应常用的试剂包括硫酸铜(CuSO4)作为铜源,抗坏血酸钠作为还原剂,以及磷酸盐缓冲液以维持反应的pH值。 反应通常在室温下进行 .

主要产物

涉及1,4-双(叔丁基)-1,2,3-三唑的CuAAC反应形成的主要产物是三唑连接的缀合物。 这些产物非常稳定,可用于各种生物偶联应用 .

科学研究应用

1,4-双(叔丁基)-1,2,3-三唑在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域。其主要应用包括:

作用机制

1,4-双(叔丁基)-1,2,3-三唑通过在CuAAC反应中稳定铜(I)离子而发挥作用。这种稳定是通过1,4-双(叔丁基)-1,2,3-三唑与铜(I)之间形成络合物来实现的,该络合物防止铜(I)氧化为铜(II)。 稳定的铜(I)离子然后催化叠氮化物和炔烃之间的环加成反应,形成三唑连接 .

相似化合物的比较

1,4-双(叔丁基)-1,2,3-三唑经常与其他铜(I)稳定配体进行比较,例如三(3-羟丙基三唑基甲基)胺(THPTA)和三(苄基三唑基甲基)胺(TBTA)。虽然所有这些配体在CuAAC反应中都非常有效,但1,4-双(叔丁基)-1,2,3-三唑具有几个优势:

水溶性: 与TBTA不同,1,4-双(叔丁基)-1,2,3-三唑是水溶性的,使其更适合生物应用.

更高的反应效率: 与THPTA和TBTA相比,1,4-双(叔丁基)-1,2,3-三唑提供了更高的速率增强,导致更快、更有效的反应.

更低的细胞毒性: 1,4-双(叔丁基)-1,2,3-三唑最大限度地减少了对细胞生理状态的干扰,降低了细胞毒性,使其更具生物相容性.

类似的化合物包括:

- 三(3-羟丙基三唑基甲基)胺(THPTA)

- 三(苄基三唑基甲基)胺(TBTA)

- 双(苄基三唑基甲基)胺(BBTA)

生物活性

BTTAA (Bis(1,2,3-triazol-4-yl)amine) is a water-soluble ligand that has garnered significant attention for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its ability to enhance bioconjugation processes in biological systems, making it a critical tool in chemical biology and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is recognized for its high reactivity and selectivity in facilitating CuAAC reactions. These reactions are pivotal in bioconjugation techniques, which allow for the labeling and modification of biomolecules. The compound's structure enables it to stabilize copper(I) ions, thus preventing their oxidation and enhancing their catalytic efficiency in various biological contexts.

This compound enhances the efficiency of CuAAC by stabilizing Cu(I) ions, which are crucial for the reaction between azides and alkynes. The ligand's coordination with copper reduces toxicity while maintaining reaction rates that are significantly higher than those achieved with other ligands such as THPTA and TBTA. Research indicates that this compound-Cu(I) complexes yield stronger signals in fluorescence assays compared to other catalysts, indicating superior performance in labeling applications .

Comparative Reactivity

The following table summarizes the comparative reactivity of this compound with other ligands in CuAAC reactions:

| Ligand | Signal Strength (Relative to this compound) | Toxicity Level (Cell Proliferation Assay) |

|---|---|---|

| This compound | 1.0 (highest) | Low |

| BTTES | 0.77 | Moderate |

| THPTA | 0.42 | High |

| TBTA | 0.17 | Very High (significant cell lysis observed) |

Case Studies

Case Study 1: Cellular Labeling Efficacy

In a study involving Jurkat cells, this compound-Cu(I) was used to bioconjugate a biotin affinity probe to azide-tagged sialyl glycoproteins. The results demonstrated that this compound-mediated reactions provided a labeling signal that was 3 to 4 times stronger than those mediated by BTTES-Cu(I). Additionally, minimal background labeling was observed, confirming the specificity of this compound in complex biological systems .

Case Study 2: In Vivo Applications

Zebrafish embryos were utilized to assess the efficacy of this compound in living organisms. After treatment with this compound-Cu(I), significant labeling of membrane-associated azides was achieved without any developmental defects over a five-day observation period. This study highlighted this compound's biocompatibility and its potential for use in live imaging applications .

Toxicity Assessments

Toxicity assessments were conducted using proliferation assays on bacterial cells treated with various Cu(I) complexes. Results indicated that while uncoordinated Cu(I) inhibited growth significantly, the presence of this compound mitigated this toxicity effectively. Specifically, bacterial strains lacking copper homeostatic systems showed restored growth when treated with this compound-Cu(I), underscoring its protective role against copper-induced cellular damage .

属性

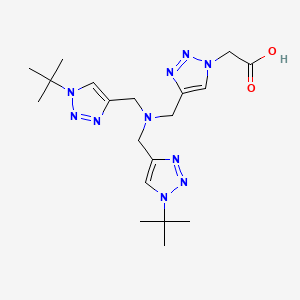

IUPAC Name |

2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYHUDOWOGSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?

A1: this compound acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. This compound enhances the reaction by:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。